Propantheline chloride

Description

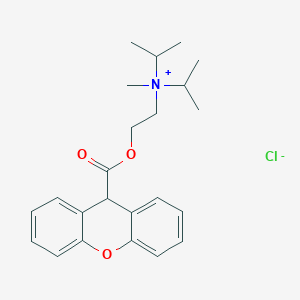

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H30ClNO3 |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C23H30NO3.ClH/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

BCKRMIBTFWVFEV-UHFFFAOYSA-M |

SMILES |

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Cl-] |

Canonical SMILES |

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[Cl-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Propantheline Chloride

Established Synthetic Pathways for Propantheline (B1209224) Chloride

The conventional synthesis of propantheline is a multi-step process that hinges on the formation of a key ester intermediate followed by a quaternization reaction.

Xanthene-9-carboxylic Acid Chloride Precursor Derivatization

The primary starting material for the synthesis of propantheline is xanthene-9-carboxylic acid. google.com This precursor itself can be produced from xanthone, which is reduced to 9-hydroxyxanthene (B1684195) (xanthene alcohol). google.com The alcohol is then converted to a cyanide intermediate, which is subsequently hydrolyzed to yield xanthene-9-carboxylic acid sodium salt. Neutralization with acid then produces the required xanthene-9-carboxylic acid. google.comgoogle.com

The crucial step in the synthesis of the propantheline backbone is the esterification reaction. Xanthene-9-carboxylic acid is first converted to its more reactive acid chloride derivative, xanthene-9-carboxylic acid chloride. gpatindia.com This acid chloride is then reacted with 2-diisopropylaminoethanol. gpatindia.combdmaee.net This reaction forms the tertiary amine ester, xanthene-9-carboxylic acid-β-diisopropylaminoethyl ester, which is the immediate precursor to propantheline. bdmaee.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Xanthene-9-carboxylic acid chloride | 2-Diisopropylaminoethanol | Xanthene-9-carboxylic acid-β-diisopropylaminoethyl ester | Esterification |

Alkylation Reactions in Propantheline Chloride Synthesis

The final step in the synthesis is the alkylation of the tertiary amine ester formed in the previous step. gpatindia.com This is a quaternization reaction that converts the tertiary amine into a quaternary ammonium (B1175870) salt, which is characteristic of propantheline's structure. To produce propantheline bromide, the precursor is treated with methyl bromide. gpatindia.combdmaee.netgoogle.com For this compound, a similar methylating agent containing chloride, such as methyl chloride, would be used. This step is critical as the permanent positive charge on the quaternary nitrogen atom is a key feature for its pharmacological activity. gpatindia.com The synthesis of a deuterated analog, Propantheline-d3 (iodide), follows a similar pathway, utilizing deuterated methyl iodide for the final quaternization step to introduce a trideuteriomethyl group. vulcanchem.com

| Precursor | Alkylating Agent | Final Product | Reaction Type |

| Xanthene-9-carboxylic acid-β-diisopropylaminoethyl ester | Methyl bromide | Propantheline bromide | Quaternization (Alkylation) |

Advanced Synthetic Methodologies and Novel Analogs

Research beyond the basic synthesis of propantheline has focused on designing novel analogs with enhanced safety and efficacy. These strategies often employ advanced medicinal chemistry concepts like soft drug design.

Soft Drug Design Approaches for Modified Anticholinergics

Soft drug design is a medicinal chemistry strategy aimed at developing therapeutic agents that exert their effects locally and are then rapidly metabolized in a predictable manner to non-toxic, inactive byproducts. lew.ro This approach is particularly relevant for anticholinergics, where systemic side effects are a common issue. lew.roresearchgate.net The goal is to improve the therapeutic index—the ratio of a drug's toxic dose to its effective dose. lew.roufl.edu By designing molecules that are metabolically labile, systemic exposure is minimized, thereby reducing unwanted effects. oup.com This concept has been applied to create soft analogs of anticholinergic agents like glycopyrrolate (B1671915), which share structural features with propantheline. lew.roingentaconnect.com The synthesis of these analogs involves modifying the chemical structure to introduce a metabolically weak point, often an ester group susceptible to hydrolysis. ufl.edunih.gov

Targeted Hydrolytic Decomposition in Analog Design

A core principle of the soft drug approach is engineering a molecule for targeted hydrolytic decomposition. lew.ro The chemical structure is designed so that hydrolysis, often enzyme-mediated by esterases, is the primary route of metabolism, intentionally avoiding oxidative pathways. lew.ronih.gov This cleavage is designed to destroy the pharmacophore, the part of the molecule responsible for its pharmacological effect. lew.ro For instance, soft anticholinergic analogs are designed as esters that, upon hydrolysis, break apart into an inactive acid metabolite and an alcohol fragment. nih.govresearchgate.net This contrasts with more stable drugs that require extensive metabolism, potentially leading to active metabolites or unwanted drug interactions. The rate of this hydrolysis is a critical factor; it must be fast enough to prevent systemic accumulation but slow enough to allow for local therapeutic action. oup.comnih.gov

| Drug Design Strategy | Key Principle | Desired Outcome | Example Application |

| Soft Drug Design | Predictable metabolic inactivation | Improved therapeutic index, reduced systemic side effects | Development of soft anticholinergics |

| Targeted Hydrolysis | Introduction of a hydrolytically sensitive ester linkage | Rapid conversion to inactive metabolites | Soft analogs of glycopyrrolate |

Coordination Chemistry: Synthesis of this compound Metal Complexes

The coordination chemistry of propantheline has been explored through the synthesis of metal complexes. Due to the presence of a tertiary nitrogen atom (prior to quaternization) and oxygen atoms, the propantheline structure can act as a ligand, coordinating with metal ions. asianpubs.org Studies have reported the synthesis of cobalt(II) and cadmium(II) complexes with propantheline bromide. asianpubs.orgresearchgate.net The general method involves reacting an ethanolic solution of propantheline bromide with an ethanolic solution of the corresponding metal salt, such as a cobalt(II) or cadmium(II) salt. asianpubs.org The mixture is typically stirred at an elevated temperature (e.g., 60-70°C), and upon cooling, the metal complex precipitates out of the solution. asianpubs.org Spectroscopic and analytical studies on these complexes, such as [Co(PPB)2(H2O)2X2] (where PPB is propantheline bromide and X is a counter-ion like Cl⁻ or Br⁻), suggest that the ligand coordinates with the metal ion, forming structures that can be characterized by various physicochemical methods. asianpubs.orgresearchgate.net

Isolation and Purification Techniques for Research-Grade this compound

Achieving research-grade purity for this compound requires robust isolation and purification techniques to remove starting materials, by-products, and related substances that are often structurally similar to the target compound. google.com The process typically involves a combination of recrystallization and chromatographic methods.

Recrystallization

Initial purification of crude propantheline salts can be performed by recrystallization. Solvents such as acetone, isopropanol, and dilute ethanol (B145695) have been noted for this purpose. google.comnihs.go.jp For instance, one monograph describes a process of dissolving the compound, boiling, acidifying, and then collecting the precipitate, which is then recrystallized from dilute ethanol and dried. nihs.go.jp However, recrystallization alone may be insufficient to remove all impurities, particularly related substances with very similar chemical properties, making chromatographic separation necessary. google.com

Chromatographic Methods

Chromatography is essential for obtaining high-purity, research-grade this compound. As a quaternary ammonium compound, various techniques tailored for separating charged, polar molecules are applicable.

| Technique | Stationary Phase / Column | Mobile Phase / Eluent | Purpose & Findings |

| Thin-Layer Chromatography (TLC) | Silica (B1680970) gel with fluorescent indicator | 1,2-dichloroethane, methanol, water, formic acid (56:24:1:1) | Used for purity assessment to detect impurities like xanthene-9-carboxylic acid and xanthone. nihs.go.jp |

| Column Chromatography | Amberlite XAD resins | Methanol | Effective for isolating quaternary ammonium compounds from aqueous solutions by adding counter-ions to the sample to promote retention on the column. nih.gov |

| Solid Phase Extraction (SPE) | Oasis WCX (Weak Cation Exchange) cartridge | Methanol-water extraction, followed by elution. | Used as a sample cleanup and purification step before further analysis. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Silica gel column | Acetonitrile, water, triethylamine, and acetic acid | A rapid and accurate method for the quantitation and separation of cationic compounds like propantheline. jfda-online.com |

| UPLC-MS/MS | HILIC (Hydrophilic Interaction Liquid Chromatography) column | Acetonitrile/ammonium formate (B1220265) gradient | A highly sensitive method for the determination of quaternary ammonium compounds, often coupled with a QuEChERS-based purification. researchgate.net |

The purification process for research-grade material often involves a multi-step approach. An initial recrystallization might be followed by column chromatography on a support like silica gel or an ion-exchange resin to remove the bulk of impurities. jfda-online.comcolumn-chromatography.com For the highest purity, preparative HPLC is often the final step, allowing for the isolation of the compound from any remaining trace impurities. nih.gov The choice of method depends on the specific impurities present and the required final purity level.

Molecular and Cellular Mechanisms of Action of Propantheline Chloride

Competitive Antagonism at Muscarinic Acetylcholine (B1216132) Receptors

Propantheline (B1209224) chloride functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). wileymicrositebuilder.compatsnap.comnih.gov These receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions. maxfacts.ukmdpi.com By competitively blocking the binding of the neurotransmitter acetylcholine to these receptors, propantheline effectively curtails parasympathetic activity. patsnap.compatsnap.comncats.io This blockade leads to a reduction in smooth muscle contractions and glandular secretions. patsnap.compatsnap.com

Specificity for Muscarinic Receptor Subtypes (M1-M5)

While propantheline is generally considered a non-selective muscarinic antagonist, research indicates it has a notable affinity for M1 and M3 receptors, and to a lesser extent, M2 and M4 receptors. drugbank.comwileymicrositebuilder.comncats.io The M1, M2, M3, M4, and M5 subtypes of muscarinic receptors are distributed throughout the body and mediate various physiological responses. google.com M3 receptors, in particular, are crucial in regulating the contraction of the detrusor muscle in the bladder and are also involved in salivary gland secretion. tg.org.aunih.gov The interaction of propantheline with these specific subtypes explains its efficacy in managing conditions like urinary incontinence and hyperhidrosis. medscape.commedscape.com

Table 1: Muscarinic Receptor Subtype Affinity of Propantheline Chloride

| Receptor Subtype | Location Examples | Role in Parasympathetic Response | Propantheline Interaction |

|---|---|---|---|

| M1 | Autonomic ganglia, brain | Modulation of neuronal excitability | Antagonist drugbank.comncats.io |

| M2 | Heart, smooth muscle | Cardiac slowing, inhibition of neurotransmitter release | Antagonist ncats.ionih.gov |

| M3 | Smooth muscle, glands | Smooth muscle contraction, glandular secretion | Antagonist wileymicrositebuilder.comncats.iotg.org.au |

| M4 | Brain | Modulation of neuronal excitability | Antagonist ncats.io |

| M5 | Brain | Not fully understood | Antagonist drugbank.com |

Acetylcholine Binding Site Inhibition

Propantheline's primary mechanism involves the direct obstruction of the acetylcholine binding site on muscarinic receptors. medex.com.bdmaxfacts.uk As a competitive antagonist, it vies with acetylcholine for the same receptor sites. patsnap.com When propantheline occupies these sites, it prevents acetylcholine from initiating the downstream signaling cascades that would normally lead to muscle contraction or glandular secretion. medex.com.bdmedeasy.healthnps.org.au This inhibitory action is reversible and dose-dependent. medeasy.health

Modulation of Cholinergic Neurotransmitter Release at Synaptic Junctions

Propantheline's influence extends to the modulation of neurotransmitter release at synaptic junctions. By blocking presynaptic muscarinic receptors, which can be involved in a feedback loop to regulate acetylcholine release, propantheline can indirectly affect the amount of acetylcholine available in the synaptic cleft. maxfacts.uknih.gov This adds another layer to its mechanism of reducing cholinergic transmission.

Impact on Parasympathetic Neurotransmission Pathways at the Cellular Level

At the cellular level, propantheline's blockade of muscarinic receptors disrupts the normal flow of the parasympathetic signaling pathway. medeasy.healthnps.org.au The binding of acetylcholine to muscarinic receptors typically initiates a G-protein coupled signaling cascade within the cell. Propantheline's presence prevents this initiation, thereby inhibiting the cellular responses that lead to physiological effects such as decreased gastrointestinal motility and reduced secretion from salivary and sweat glands. medex.com.bdmedeasy.healthnps.org.au

Comparative Mechanistic Analysis with Other Anticholinergic Compounds

Propantheline is a quaternary ammonium (B1175870) compound, which distinguishes it from tertiary amine anticholinergics like atropine (B194438). nih.govnps.org.auslideshare.net This structural difference limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to atropine. nps.org.au

In comparison to other anticholinergics used for similar indications:

Atropine: A non-selective muscarinic antagonist that readily crosses the blood-brain barrier, leading to both peripheral and central effects. nps.org.audrugs.comnih.gov

Glycopyrrolate (B1671915): Another quaternary ammonium compound, glycopyrrolate also has limited CNS penetration. drugbank.comsweatblock.com It is frequently compared to propantheline for its use in hyperhidrosis and has a high affinity for M1 and M3 receptors. drugbank.comdermnetnz.orgskinpluspharmacy.com.au

Oxybutynin (B1027): While also an anticholinergic, oxybutynin possesses additional direct spasmolytic properties on smooth muscle, similar to propantheline. nih.govsweatblock.comresearchgate.net

Structure Activity Relationship Sar and Pharmacophore Elucidation of Propantheline Chloride

Identification of Key Structural Moieties for Antimuscarinic Potency

The antimuscarinic potency of propantheline (B1209224) chloride is dictated by several key structural features. A critical component is the tricyclic xanthene ring system. gpatindia.commlsu.ac.in This bulky, hydrophobic group is essential for binding to the receptor. For maximal antagonist potency, it is generally observed that one ring should be aromatic and the other saturated or possessing a single double bond. mlsu.ac.in In propantheline, the two phenyl rings of the xanthene moiety can be considered as R1 and R2 substituents that are combined into a fused aromatic tricyclic system. mlsu.ac.in

Another crucial element is the ester functional group. gpatindia.com Derivatives where the 'X' linkage is an ester exhibit the most potent activity. gpatindia.com This ester group is involved in hydrogen bonding interactions within the receptor binding site. The distance between the ring-substituted carbons and the nitrogen atom is also a determining factor for potency, with a two-carbon unit separation yielding maximum activity. gpatindia.com

Conformational Analysis and Receptor Recognition

The three-dimensional shape, or conformation, of propantheline chloride is pivotal for its recognition and binding to muscarinic receptors. G protein-coupled receptors (GPCRs), the family to which muscarinic receptors belong, are highly dynamic and undergo conformational changes upon ligand binding. nih.govrsc.org The binding of an antagonist like propantheline stabilizes an inactive conformation of the receptor, preventing its activation by the endogenous neurotransmitter, acetylcholine (B1216132). rsc.org

Computational studies, such as molecular docking, help to visualize the predominant binding modes of ligands within the receptor's binding pocket. rsc.orgnih.govresearchgate.net These studies reveal that the interaction energy between the ligand and the receptor is a key determinant of binding affinity. nih.govresearchgate.net For muscarinic antagonists, specific interactions, including hydrophobic interactions with aromatic residues and hydrogen bonds, are crucial for stable binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.orgucl.ac.uk This approach is instrumental in drug design, allowing for the prediction of the activity of novel compounds. nih.gov

Correlation of pKi Values with Molecular Descriptors

In QSAR studies of muscarinic antagonists, the inhibitory constant (Ki) is often used as a measure of biological activity, typically expressed as its negative logarithm (pKi). nih.govresearchgate.net Higher pKi values indicate greater binding affinity. nih.govresearchgate.net These pKi values are correlated with various molecular descriptors that quantify different aspects of the molecule's structure. nih.govresearchgate.netnih.gov

QSAR models are often developed using multiple linear regression (MLR) or more advanced machine learning techniques like support vector machines (SVM). nih.govnih.gov These models establish a linear or non-linear relationship between the pKi values (the dependent variable) and a set of calculated molecular descriptors (the independent variables). nih.govnih.gov For a set of muscarinic antagonists, a QSAR model might take the general form:

pKi = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...

Where c0, c1, c2, etc., are coefficients determined by the regression analysis. nih.govnih.gov

Influence of Geometric, Electronic, and Lipophilicity Parameters

The molecular descriptors used in QSAR models for muscarinic antagonists fall into several categories:

Geometric Descriptors: These relate to the size and shape of the molecule. An important descriptor is the molecular volume, which has been shown to be a determinant of whether a ligand acts as an agonist or antagonist at the M1 muscarinic acetylcholine receptor (M1-AChR). nih.govresearchgate.net The fraction of sp3 hybridized carbons (fCsp3) can also be a significant geometric descriptor for antagonists. nih.govresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability. The interaction energy (Einter) obtained from molecular docking simulations, which reflects the strength of the electrostatic and van der Waals interactions between the ligand and the receptor, is a crucial electronic descriptor. nih.govresearchgate.net

Lipophilicity Parameters: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a molecule's ability to partition between a lipid and an aqueous phase. nih.govresearchgate.netethernet.edu.et This property is critical for a drug's ability to cross biological membranes and interact with the typically hydrophobic binding pockets of receptors. ethernet.edu.et Descriptors like MlogP and ilogP are commonly used in QSAR models for muscarinic antagonists. nih.govresearchgate.net

A successful QSAR model for M1-AChR antagonists has been developed using Einter, fCsp3, and MlogP as descriptors. nih.govresearchgate.net

Comparison of this compound SAR with Related Anticholinergic Structures (e.g., Methantheline)

Propantheline is a synthetic analogue of methantheline (B1204047). wileymicrositebuilder.com The structure-activity relationships of these two compounds are quite similar. pharmaguideline.com Both possess a xanthene-9-carboxylate moiety and a quaternary ammonium (B1175870) group, which are key for their antimuscarinic activity. gpatindia.compharmaguideline.com

However, a key difference lies in the alkyl substituents on the quaternary ammonium nitrogen. Propantheline is the diisopropyl analogue of the diethyl derivative, methantheline. This seemingly minor structural modification results in a significant difference in potency. Propantheline exhibits up to five times the antimuscarinic activity of methantheline. wileymicrositebuilder.com This highlights the sensitivity of the muscarinic receptor to the size and shape of the alkyl groups on the cationic head.

The increased bulk of the isopropyl groups in propantheline compared to the ethyl groups in methantheline likely leads to a more optimal fit within the binding pocket of the muscarinic receptor, resulting in enhanced binding affinity and, consequently, greater antagonist potency. Despite this, some sources suggest that propantheline has a weaker affinity for acetylcholine receptors than methantheline due to the presence of an extra methyl group at position 3 of the pyrrolidine (B122466) ring, though this structural detail appears to be an error in the source as neither compound contains a pyrrolidine ring. pharmaguideline.com

In Vitro Pharmacological Investigations of Propantheline Chloride

Isolated Organ Bath Studies on Smooth Muscle Reactivity

Isolated organ bath studies are a cornerstone of in vitro pharmacology, allowing for the examination of a drug's direct effects on specific tissues in a controlled environment. Propantheline (B1209224) chloride has been extensively studied using this methodology to determine its impact on the contractility of various smooth muscles.

Guinea Pig Ileum Contraction Assays

The guinea pig ileum is a classic preparation used to investigate the effects of drugs on gastrointestinal smooth muscle. In these assays, segments of the ileum are suspended in an organ bath containing a physiological salt solution and their contractions are measured.

Research has demonstrated that propantheline chloride acts as a potent antagonist of acetylcholine-induced contractions in the guinea pig ileum. ufl.edu In one study, propantheline at concentrations ranging from 50 pM to 50 nM effectively antagonized contractions induced by the cholinergic agonist carbachol. ufl.edu Another study reported that propantheline concentration-dependently inhibited the ileum's response to acetylcholine (B1216132), with a calculated IC50 value of 0.61 ± 0.09 nM, without affecting contractions induced by potassium chloride (KCl). researchgate.net This indicates that propantheline's inhibitory effect is specific to the muscarinic receptor pathway and not a general depression of muscle contractility.

| Agonist | Propantheline Concentration | Effect on Guinea Pig Ileum | Reference |

| Carbachol | 50 pM - 50 nM | Antagonism of induced contractions | ufl.edu |

| Acetylcholine | Concentration-dependent | Inhibition of induced contractions (IC50: 0.61 ± 0.09 nM) | researchgate.net |

| Potassium Chloride | Not specified | No effect on induced contractions | researchgate.net |

Urinary Bladder Smooth Muscle Contractility Studies

The effect of this compound on urinary bladder smooth muscle, also known as the detrusor muscle, has been a significant area of investigation due to its clinical applications. In vitro studies using strips of guinea pig or rabbit bladder have provided valuable insights into its mechanism of action.

Studies on guinea pig urinary bladder strips have shown that this compound causes a dose-dependent decrease in the contractile responses induced by acetylcholine. researchgate.net This effect was statistically significant at concentrations of 10⁻⁵, 10⁻⁴, and 10⁻³ mol/L. researchgate.net Similarly, in canine detrusor muscle, propantheline was found to be a pure anticholinergic agent, effectively inhibiting contractions induced by bethanechol (B1168659) chloride. nih.gov In rabbit bladder strips, propantheline prevented the phasic contractions induced by acetylcholine without affecting those induced by potassium chloride, further confirming its specific antimuscarinic action. semanticscholar.org

| Animal Model | Agonist | Propantheline Concentration | Effect on Bladder Smooth Muscle | Reference |

| Guinea Pig | Acetylcholine | 10⁻⁵, 10⁻⁴, 10⁻³ mol/L | Statistically significant decrease in contractile response | researchgate.net |

| Canine | Bethanechol Chloride | Not specified | Inhibition of induced contractions | nih.gov |

| Rabbit | Acetylcholine | Not specified | Prevention of phasic contractions | semanticscholar.org |

| Rabbit | Potassium Chloride | Not specified | No effect on induced contractions | semanticscholar.org |

Radioligand Binding Assays for Muscarinic Receptor Affinity

Radioligand binding assays are a powerful tool for determining the affinity of a drug for specific receptors. In these assays, a radiolabeled ligand known to bind to the target receptor is used, and the ability of the test compound, in this case, this compound, to displace the radioligand is measured. This provides a quantitative measure of the drug's binding affinity, often expressed as a pKi or pKd value.

Propantheline is known to be a muscarinic receptor antagonist. drugbank.commedchemexpress.com While specific pKi or pKd values for this compound at each of the five muscarinic receptor subtypes (M1-M5) are not consistently reported across all public literature, it is generally understood to be a non-selective muscarinic antagonist. frontiersin.org This means it binds to multiple muscarinic receptor subtypes rather than exhibiting high selectivity for a single subtype. The M3 receptor is considered the primary mediator of bladder contraction. bioline.org.brnih.gov The action of propantheline in the bladder is largely attributed to its antagonism at these M3 receptors. researchgate.netbioline.org.br

Cellular Signaling Pathway Analysis Following Receptor Blockade

Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 mediates the release of intracellular calcium, leading to smooth muscle contraction. mdpi.com The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. mdpi.com

By blocking muscarinic receptors, this compound prevents the initiation of these signaling pathways. In smooth muscle cells, particularly in the bladder and gastrointestinal tract where M3 receptors are prevalent, propantheline's antagonism prevents the generation of IP3 and the subsequent release of intracellular calcium. mdpi.com This disruption of the cellular signaling pathway is the fundamental mechanism behind its smooth muscle relaxant effects observed in organ bath studies.

Enzyme Inhibition Assays for Cholinesterase Activity

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of acetylcholine, thereby terminating its action at the synapse. nih.gov Some drugs can inhibit these enzymes, leading to an increase in the concentration and duration of action of acetylcholine.

While propantheline's primary mechanism of action is the direct blockade of muscarinic receptors, some studies have investigated its potential interaction with cholinesterases. However, comprehensive data from specific enzyme inhibition assays for this compound are not widely available in the public domain. It is important to distinguish propantheline's mechanism from that of cholinesterase inhibitors like physostigmine (B191203) or tacrine, which produce their effects by preventing the breakdown of acetylcholine. nih.gov Propantheline acts downstream by blocking the receptors that acetylcholine would otherwise activate. drugbank.com One study noted that propantheline bromide has a short half-life in human plasma, suggesting metabolic degradation, but did not specifically attribute this to cholinesterase activity. researchgate.net

Preclinical Research Models and Applications of Propantheline Chloride

Mechanistic Studies in Animal Models (Non-Human)

Propantheline (B1209224) chloride's mechanism of action has been explored in various non-human animal models, providing foundational knowledge of its pharmacological effects. These studies have largely focused on its anticholinergic and antispasmodic properties.

Investigations in Gastrointestinal Motility Models (e.g., Rodent Bowel Dysfunction)

Propantheline chloride has been shown to inhibit gastrointestinal propulsive motility. drugbank.comnih.gov This effect is attributed to its dual mechanism of action: a specific anticholinergic effect at muscarinic receptor sites and a direct relaxing effect on smooth muscle. drugbank.comnih.gov

In studies using conscious rodent models, propantheline produced dose-dependent increases in gastrointestinal transit time, indicating a constipating effect. nih.gov Specifically, in rats with restraint stress-induced bowel dysfunction, oral administration of propantheline decreased the fecal pellet count and the incidence of diarrhea. medchemexpress.com Research in rats has demonstrated that pretreatment with propantheline reduces the gastrointestinal transit rate in all segments of the gut by approximately 50%. nih.gov This delay in transit time can, in turn, affect the absorption of other drugs. For instance, it was observed to increase the bioavailability of poorly absorbable drugs like ampicillin (B1664943) by increasing their residence time in the small intestine. nih.gov

A comparative study in rats and mice found that both species can be used for gastrointestinal transit studies, with mice showing more sensitivity to transit changes at higher doses of propantheline. nih.gov

Secretory Function Modulation in Preclinical Secretory Models

As an anticholinergic agent, this compound effectively reduces secretions. drugbank.comnih.gov Its mechanism involves blocking the action of acetylcholine (B1216132) on muscarinic receptors in various glands. wikipedia.org This leads to a decrease in salivary, tracheal, bronchial, and gastric acid secretions. drugbank.comnih.govnps.org.au

In a study on anesthetized dogs, propantheline demonstrated a profound effect on the salivary gland, significantly reducing the volume of saliva produced after electrical stimulation of the chorda tympani nerve. nih.gov This highlights its potent antisialagogue (anti-salivation) effects.

Effects on Animal Models of Smooth Muscle Spasm

This compound exerts a direct relaxing effect on smooth muscle, which is independent of its anticholinergic action. drugbank.comnih.gov This musculotropic effect contributes to its efficacy as an antispasmodic agent. drugbank.comnih.govnps.org.au

Urinary Bladder: In in-vitro studies on guinea pig and rat bladder tissue, propantheline has been shown to decrease the reactivity of urinary bladder smooth muscle to acetylcholine. medchemexpress.comwho.int It effectively antagonizes carbachol-induced ileum contractions in guinea pigs. ufl.edu In anesthetized dogs, propantheline caused a decrease in the rise of intravesical pressure following pelvic nerve stimulation, demonstrating its relaxing effect on the detrusor muscle. nih.gov In vitro tests on rabbit bladder detrusor muscle showed that oxybutynin (B1027) chloride was more effective than propantheline at inhibiting barium chloride-induced contractions. hres.ca

Gastrointestinal Tract: Propantheline is used to treat or prevent spasms in the muscles of the gastrointestinal tract. drugbank.com In rats, it was found to be equipotent to a soft drug analog in protecting against indomethacin-induced gastric ulceration, indicating significant activity against the development of ulcerative lesions. ufl.edu

Pharmacokinetic and Metabolic Research in Preclinical Species

The study of this compound's pharmacokinetics and metabolism in non-human species is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro and In Vivo Plasma Stability Assessments

The stability of a compound in plasma is a key factor in its in vivo efficacy, as rapid degradation can lead to high clearance and short half-lives. sygnaturediscovery.com In vitro studies have shown that propantheline has a relatively short half-life in plasma.

In one study, the half-life of propantheline bromide in human plasma was found to be only 10.0 minutes. researchgate.net Another study assessing the stability of a novel peptide used propantheline as a control and reported its stability in various plasma matrices. nih.gov

Below is a table summarizing the in vitro plasma stability of propantheline in different species from a study.

| Species | Half-life (min) | % Remaining at 120 min |

| Human | 10.0 researchgate.net | Not Available |

| CD-1 Mouse | 1.1 | 0 |

| Sprague-Dawley Rat | 3.2 | 0 |

| Beagle Dog | 2.1 | 0 |

| Cynomolgus Monkey | 1.9 | 0 |

Data adapted from a study assessing the stability of a novel anti-cancer peptide, where propantheline was used as a control article. nih.gov

These findings indicate that propantheline is rapidly metabolized in the plasma of these preclinical species. The plasma elimination half-life of propantheline in humans is approximately 1.6 hours. globalrph.comdrugs.com

Comparative Metabolic Profiles Across Species (Non-Human)

Propantheline bromide is extensively metabolized, primarily through hydrolysis, into inactive metabolites: xanthene-9-carboxylic acid and (2-hydroxyethyl) diisopropylmethylammonium bromide. globalrph.comdrugs.com Approximately 70% of a dose is excreted in the urine, mostly as these metabolites. drugbank.comglobalrph.comdrugs.com

Comparative metabolic studies across different species are essential for selecting appropriate animal models for preclinical safety and efficacy studies. While specific comparative metabolic profiling data for this compound across multiple non-human species is not extensively detailed in the provided search results, the rapid plasma degradation across species suggests that esterase activity is a primary metabolic pathway in mice, rats, dogs, and monkeys. nih.gov The significant differences in plasma stability between species highlight the importance of species selection in preclinical development. sygnaturediscovery.com

Role of this compound in Skin Barrier Research (e.g., Sweat Gland Inhibition in Murine Models)

This compound's primary mechanism of action in skin barrier research, particularly in the context of sweat inhibition, is its function as an antimuscarinic agent. patsnap.com The body's sweat glands are innervated by the sympathetic nervous system; however, the principal neurotransmitter responsible for stimulating these glands is acetylcholine. aetna.commedscape.comsweathelp.org Propantheline acts as a competitive antagonist at muscarinic acetylcholine receptors, which are abundant on the secretory cells of eccrine sweat glands. patsnap.comsweathelp.orgnih.gov Specifically, the M3 muscarinic receptor subtype is predominant in these glands. sweathelp.org

By blocking the binding of acetylcholine to these receptors, propantheline effectively interrupts the signaling cascade that leads to sweat production and secretion. patsnap.comnih.gov This action results in a reduction of sweat, a condition known as anhidrosis. sweathelp.org Preclinical understanding suggests that this blockade is the direct cause of the decreased sweating observed as a physiological effect of the compound. patsnap.comnih.gov While the pharmacological principle is well-established, specific preclinical studies detailing this effect in murine models are not extensively documented in publicly available literature. However, the known antimuscarinic action of propantheline provides the foundational evidence for its application in research models studying hyperhidrosis and the function of the skin's secretory apparatus. nih.govdrugbank.com

The table below summarizes the key mechanistic details of propantheline's action on sweat glands based on preclinical knowledge.

| Feature | Description | Source(s) |

| Drug Class | Antimuscarinic / Anticholinergic Agent | patsnap.comdrugbank.com |

| Primary Target | Muscarinic Acetylcholine Receptors | patsnap.comnih.gov |

| Specific Receptor | M3 Subtype (Predominant in Sweat Glands) | sweathelp.org |

| Mechanism | Competitive antagonism of acetylcholine | patsnap.com |

| Physiological Effect | Inhibition of sweat secretion (Anhidrosis) | sweathelp.org |

| Application | Study of hyperhidrosis and sweat gland function | nih.govdrugbank.com |

Central Nervous System (CNS) Non-Penetrant Properties in Preclinical Contexts

A significant characteristic of this compound in a preclinical context is its limited ability to cross the blood-brain barrier (BBB). nih.govnih.gov This property is attributed to its chemical structure as a synthetic quaternary ammonium (B1175870) compound. nih.govcambridge.orggpnotebook.com Molecules of this class are characterized by a permanent positive charge and are generally less lipid-soluble (more polar) compared to their tertiary amine counterparts, such as atropine (B194438). nih.govgpnotebook.com

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents certain solutes and chemicals in the circulating blood from non-selectively crossing into the central nervous system. Lipid solubility is a key factor that facilitates passage across this barrier. Due to its highly polar and poorly lipid-soluble nature, propantheline does not readily diffuse across the lipid membranes of the BBB. nih.govnps.org.au This molecular property is believed to be the primary reason for the minimal incidence of central nervous system effects, which are commonly associated with other anticholinergic agents that can penetrate the CNS. nih.govnih.gov Preclinical reasoning suggests that this structural limitation confines its primary activity to the peripheral nervous system, where it acts on muscarinic receptors in various organs, including glands and smooth muscle. gpnotebook.comnps.org.au

The table below outlines the properties of propantheline that contribute to its non-penetrant CNS profile.

| Property | Description | Source(s) |

| Chemical Class | Quaternary Ammonium Compound | nih.govcambridge.orggpnotebook.com |

| Key Structural Feature | Permanent Positive Charge (Complete Ionisation) | nps.org.au |

| Physicochemical Trait | Low Lipid Solubility / High Polarity | nih.govgpnotebook.comnps.org.au |

| Interaction with BBB | Does not readily cross the blood-brain barrier | nih.govnih.govnps.org.au |

| Resulting Effect | Minimal Central Nervous System (CNS) exposure | nih.govnih.gov |

| Preclinical Implication | Reduced potential for central anticholinergic side effects | nih.govgpnotebook.com |

Analytical Methodologies for Propantheline Chloride in Research Settings

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying functional groups of propantheline (B1209224) chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of propantheline chloride. While detailed ¹H and ¹³C NMR data are not extensively published in readily accessible literature, the principles of NMR allow for the theoretical assignment of chemical shifts.

In a study of cobalt(II) complexes with propantheline bromide, the ¹H NMR spectrum of the free ligand (propantheline) in DMSO-d₆ showed characteristic signals. asianpubs.org A triplet observed at δ 1.16 ppm was assigned to the methyl protons of the isopropyl groups. asianpubs.org A sharp singlet at δ 3.30 ppm corresponded to the N-CH₃ group, and a multiplet centered at δ 3.7 ppm was attributed to the -NCH₂- protons. asianpubs.org The aromatic protons of the xanthene ring system appeared as a multiplet between δ 7.1 and 7.4 ppm. asianpubs.org The disappearance of the N-CH₃ signal upon complexation with cobalt(II) confirmed the involvement of the tertiary nitrogen atom in coordination. asianpubs.org

Quantitative NMR (qNMR) has also been noted as a suitable method for evaluating drug quality, including the identification and quantification of impurities and degradation products. researchgate.net For instance, NMR can be used to determine the presence of hydrolysis products like xanthanoic acid in propantheline formulations. ula.ve

Table 1: Predicted ¹H NMR Chemical Shifts for Propantheline

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl CH₃ | ~1.2 | Doublet |

| Isopropyl CH | ~3.0-3.5 | Septet |

| N⁺-CH₃ | ~3.3 | Singlet |

| N⁺-CH₂ | ~3.7 | Multiplet |

| O-CH₂ | ~4.4 | Multiplet |

| Xanthene-H9 | ~5.3 | Singlet |

| Aromatic CH | ~7.1-8.0 | Multiplets |

This table is based on typical chemical shift values and may not represent exact experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides a unique fingerprint of the compound. Studies have identified characteristic absorption bands for propantheline bromide. asianpubs.orgnih.gov

A strong and sharp band around 1725-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. asianpubs.org The C-O-C stretching vibrations of the xanthene ring and the ester group are typically observed in the region of 1150-1250 cm⁻¹. asianpubs.org A broad band often seen in the 2900-3000 cm⁻¹ range can be attributed to the C-H stretching of the alkyl groups. asianpubs.org The presence of two polymorphic forms (form I and form II) of propantheline bromide has been studied and characterized using vibrational IR spectroscopy. nih.gov

Table 2: Key IR Absorption Bands for Propantheline

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1730 |

| C-O-C (ether/ester) | ~1150-1250 |

| C-H (aliphatic) | ~2900-3000 |

| C-H (aromatic) | ~3000-3100 |

Data compiled from various spectroscopic studies. asianpubs.orgnih.govspectrabase.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For propantheline, which is a quaternary ammonium (B1175870) compound, techniques like electrospray ionization (ESI) are typically used. The positive ion ESI mass spectrum would be expected to show a prominent peak for the propantheline cation (C₂₃H₃₀NO₃⁺).

Direct inlet electron impact ionization mass spectrometry (DI/EI-MS) has been used for the rapid screening of several quaternary ammonium compounds, including propantheline bromide, in urine. nih.gov The reliability of identification was confirmed by mass chromatographic analysis of characteristic fragment ions. nih.gov The detection limits for this method were in the range of 20-150 ng/ml. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities, degradation products, and biological matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of this compound in pharmaceutical formulations. tandfonline.comselectscience.net Reversed-phase HPLC methods are common, often utilizing a C8 or C18 column.

One reported method for the determination of propantheline bromide and its degradation products (xanthanoic acid, xanthone, and 9-hydroxy-propantheline bromide) in tablets employed a Suplecosil LC-8 column (250 mm × 4.6 mm, 5 µm). tandfonline.com The mobile phase consisted of a mixture of acetonitrile, water, and tetrahydrofuran (B95107) (60:38:2) with 0.03 M ammonium acetate, adjusted to a pH of 4.5. tandfonline.com Detection was performed at 254 nm, with a total elution time of 6 minutes. tandfonline.com Another sensitive HPLC method involved the hydrolysis of propantheline to xanthene-9-carboxylic acid, which was then assayed. nih.govcapes.gov.br This method was capable of measuring down to 2 pmol per injection. nih.govcapes.gov.br

Table 3: Example of HPLC Method Parameters for Propantheline Analysis

| Parameter | Condition |

| Column | Suplecosil LC-8 (250 mm x 4.6 mm, 5 µm) tandfonline.com |

| Mobile Phase | Acetonitrile:Water:THF (60:38:2) with 0.03 M Ammonium Acetate, pH 4.5 tandfonline.com |

| Flow Rate | 1.5 mL/min tandfonline.com |

| Detection | UV at 254 nm tandfonline.com |

| Internal Standard | Methyl xanthanoate tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalytical Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This makes it the method of choice for quantifying low concentrations of propantheline in complex biological matrices like plasma and urine. nih.govfrontiersin.orgescholarship.org

In bioanalytical settings, LC-MS/MS methods are developed and validated to measure propantheline concentrations for pharmacokinetic studies. nih.govfrontiersin.org These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or protein precipitation, to remove interferences from the biological matrix. escholarship.org For instance, a method for detecting various doping agents in equine urine, including propantheline bromide, used SPE with a weak cation exchange sorbent followed by LC-MS analysis on a triple-stage quadrupole mass spectrometer in positive mode electrospray ionization. escholarship.org The limits of detection for most compounds in this study were in the range of 0.05–1.0 ng/mL. escholarship.org The stability of propantheline in biological samples under various conditions (e.g., freeze-thaw cycles, bench-top stability) is a critical parameter assessed during method validation. researchgate.net Propantheline has also been used as a control compound in plasma stability assays for other drugs. nih.govfrontiersin.org

Use as a Certified Reference Material in Pharmaceutical Research

Propantheline, most commonly available as the bromide salt (Propantheline Bromide), serves as a critical Certified Reference Material (CRM) and Pharmaceutical Secondary Standard in the pharmaceutical industry. sigmaaldrich.comnih.govlgcstandards.com These reference standards are integral to ensuring the quality, accuracy, and consistency of analytical measurements in research, development, and quality control (QC) settings. lgcstandards.comaxios-research.com

Certified Reference Materials for propantheline bromide are produced under stringent manufacturing and quality management systems, often in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.comlgcstandards.com This ensures the material has a certified value for its purity, with a known and documented traceability and uncertainty. Suppliers like the United States Pharmacopeia (USP), LGC Standards, and Axios Research provide well-characterized propantheline bromide reference standards. axios-research.comsigmaaldrich.comlgcstandards.com These standards are often traceable to the primary compendial standards of major pharmacopoeias, including the USP, European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.com

The availability of these CRMs provides pharmaceutical laboratories with a convenient and cost-effective alternative to preparing and qualifying in-house working standards. sigmaaldrich.com They are employed in a variety of essential analytical applications, including:

Pharma release testing of finished products. sigmaaldrich.com

Development and validation of new analytical methods for both qualitative and quantitative analyses. sigmaaldrich.comlgcstandards.comaxios-research.com

Quality control testing for bulk drug substances and formulated products. sigmaaldrich.comaxios-research.com

Stability studies to monitor the degradation of the active pharmaceutical ingredient. lgcstandards.comaxios-research.com

Identification and quantification of impurities and metabolites. axios-research.com

Detailed Research Findings

A variety of analytical techniques have been developed and validated for the analysis of propantheline, utilizing its reference standard for calibration and verification. These methods are crucial for determining the compound in bulk forms, pharmaceutical formulations, and biological matrices.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of propantheline bromide. Researchers have developed several robust, stability-indicating HPLC methods.

A key study detailed a reverse-phase HPLC method for the simultaneous determination of propantheline bromide and its potential degradation products, such as xanthanoic acid and xanthone, in tablet formulations. tandfonline.com This method demonstrates specificity and accuracy, making it suitable for stability studies. tandfonline.com Another HPLC method was established for quantifying propantheline in human serum, involving an initial ion-pair extraction followed by reversed-phase chromatography and UV detection. uq.edu.aunih.gov Propantheline bromide has also been successfully employed as an internal standard in the HPLC analysis of other cationic compounds in pharmaceutical preparations. jfda-online.com

Table 1: Examples of HPLC Methods for Propantheline Bromide Analysis

| Matrix | Column | Mobile Phase | Detection | Internal Standard | Reference |

| Tablets | Suplecosil LC-8 (5 µm) | Acetonitrile:Water:THF (60:38:2) with 0.03 M Ammonium Acetate, pH 4.5 | UV at 254 nm | Methyl xanthanoate | tandfonline.com |

| Serum | Reversed-phase | Not specified | Low-wavelength UV | Not specified | uq.edu.au |

| Pharmaceuticals | µ-Porasil silica (B1680970) gel | Acetonitrile:Water (90:10, v/v) with Triethylamine (0.04%) and Acetic Acid (0.1%) | UV at 269 nm | Propantheline Bromide | jfda-online.com |

Spectroscopic and Other Methods

Beyond chromatography, spectroscopic and electrochemical methods have been effectively applied for the quantification of propantheline.

An extractive spectrophotometric method was developed based on the formation of an ion-pair complex between propantheline and the dye bromo phenol (B47542) blue, which can be measured at 600 nm. tsijournals.com For multi-component formulations, a differential-linear combination derivative spectrophotometry technique has been used to assay propantheline bromide in tablets without prior separation, offering high sensitivity and accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized as a stability-indicating method for analyzing propantheline bromide in pharmaceutical samples. ncats.io It can effectively quantify the parent drug in the presence of its hydrolysis product, xanthanoic acid. ula.ve Additionally, electrochemical methods, such as conductometric analysis and ion-selective electrodes, have been developed for its determination in bulk and pharmaceutical forms, offering a low-cost alternative for routine QC. tsijournals.comresearchgate.net

Table 2: Spectroscopic and Other Analytical Methods for Propantheline Bromide

| Methodology | Principle | Application | Key Findings | Reference |

| Extractive Spectrophotometry | Ion-pair complex formation with bromo phenol blue dye | Bulk drug and formulations | Beer's law obeyed in 40-140 µg/mL range; complex stable for 20 hrs | tsijournals.com |

| Derivative Spectrophotometry | Differential-linear combination equal value derivative | Multi-component tablets | Allows quantification without separation from other active ingredients like chlorphenamine | nih.gov |

| Conductometric Analysis | Measurement of conductivity of the ion-pair complex | Bulk drug and formulations | More sensitive than direct conductometric measurements | tsijournals.com |

| ¹H NMR Spectroscopy | Quantitative analysis of specific proton signals | Pharmaceutical samples | Stability-indicating; can determine free xanthanoic acid impurity | ncats.ioula.ve |

| Mass Spectrometry (DI/EI-MS) | Direct inlet electron impact ionization | Screening in human urine | Rapid screening with detection limits of 20-150 ng/ml | nih.gov |

The use of propantheline bromide as a certified reference material is fundamental to the validity and reliability of data generated by these diverse analytical methodologies in pharmaceutical research and quality assurance.

Historical Perspectives on Propantheline Chloride Scientific Inquiry

Early Pharmacological Characterization and Discovery Phase

Propantheline (B1209224) chloride, a synthetic quaternary ammonium (B1175870) compound, emerged from the scientific exploration of anticholinergic agents. medsafe.govt.nznih.gov Its development was a direct extension of research on its predecessor, methantheline (B1204047) bromide. wileymicrositebuilder.com The initial synthesis of propantheline involved the reaction of xanthene-9-carboxylic acid chloride with 2-diisopropylaminoethanol, followed by alkylation with methyl bromide. gpatindia.com

The primary impetus for the development of propantheline chloride was the search for effective treatments for peptic ulcer disease. patsnap.compatsnap.com The prevailing understanding at the time was that excessive gastric acid secretion and gastrointestinal motility were key factors in ulcer formation. drugs.comdrugs.com Consequently, researchers sought compounds that could counteract these effects by blocking the action of acetylcholine (B1216132), a neurotransmitter that stimulates both processes. nih.govmedicaldialogues.in

Early pharmacological studies characterized propantheline as a potent antimuscarinic agent. gpatindia.com It was found to competitively block acetylcholine at postganglionic parasympathetic receptor sites, thereby reducing neural impulses to the smooth muscles and secretory glands of the gastrointestinal tract. medicaldialogues.innps.org.au This action was observed to decrease gastric acid secretion and inhibit gastrointestinal motility, the primary therapeutic goals for peptic ulcer treatment. medsafe.govt.nzdrugs.com

A key distinguishing feature of propantheline, owing to its quaternary ammonium structure, is its limited ability to cross the blood-brain barrier. nih.gov This was a significant advancement, as it suggested a reduced potential for central nervous system side effects compared to other anticholinergics. nih.gov The initial approval of propantheline for medical use in the United States occurred in April 1953, marking its formal entry into clinical practice. patsnap.com

Evolution of Research Focus from Basic Science to Advanced Mechanistic Studies

The initial research on this compound was primarily focused on its clinical efficacy and observable physiological effects, particularly in the context of gastrointestinal disorders. nih.govpatsnap.com Early studies established its utility as an antispasmodic and antisecretory agent. nps.org.aumedscape.com However, as scientific techniques advanced, the research focus shifted towards a more nuanced understanding of its mechanism of action at a molecular level.

This evolution led to investigations into propantheline's interactions with specific subtypes of muscarinic acetylcholine receptors (mAChRs). patsnap.com While initially understood as a general muscarinic antagonist, later research aimed to delineate its affinity for the different receptor subtypes (M1, M2, M3, etc.), which are distributed differently throughout the body and mediate distinct physiological functions. nih.govsigmaaldrich.com For instance, the M3 receptors are primarily responsible for smooth muscle contraction in the bladder and gastrointestinal tract, as well as secretions from salivary glands. nih.gov

The development of more sophisticated analytical methods, such as high-performance liquid chromatography (h.p.l.c.), allowed for detailed pharmacokinetic studies. researchgate.net These investigations provided precise data on the drug's absorption, distribution, metabolism, and excretion. wileymicrositebuilder.commims.com It was determined that propantheline is extensively metabolized, primarily through hydrolysis, into inactive compounds. drugs.comdrugs.com

Furthermore, the research expanded beyond its initial indication for peptic ulcers to explore its utility in other conditions characterized by smooth muscle spasms or excessive cholinergic activity. This included conditions like irritable bowel syndrome, urinary incontinence, and hyperhidrosis (excessive sweating). patsnap.compatsnap.comwikipedia.org The observation that a side effect of a related drug, methantheline, was dry hands, spurred investigation into the use of these compounds for hyperhidrosis. wileymicrositebuilder.com

The table below summarizes key research findings that illustrate the evolution of the scientific understanding of this compound:

| Research Area | Early Findings | Advanced Mechanistic Insights |

| Mechanism of Action | General anticholinergic effects, reducing gut motility and acid secretion. drugs.comdrugs.com | Competitive antagonism of muscarinic acetylcholine receptors (mAChRs). patsnap.comwikipedia.org Acts as a non-specific antagonist at M1-M3 receptors. wileymicrositebuilder.com |

| Pharmacokinetics | Onset of action approximately 30-45 minutes, duration up to 6 hours. medicaldialogues.in | Peak plasma concentrations reached in about 1-2 hours. drugs.commedicines.org.uk Extensively metabolized via hydrolysis. drugs.commims.com |

| Therapeutic Applications | Primarily adjunctive therapy for peptic ulcer disease. medsafe.govt.nzpatsnap.com | Treatment of irritable bowel syndrome, urinary incontinence, and hyperhidrosis. patsnap.compatsnap.comwikipedia.org |

| Receptor Selectivity | Broadly blocks parasympathetic nervous system effects. nps.org.au | High affinity for all five muscarinic acetylcholine receptor subtypes. wikipedia.org |

Contributions to the Understanding of Cholinergic Receptor Systems

The study of this compound has made significant contributions to the broader understanding of the cholinergic nervous system and its receptors. As a tool in pharmacological research, propantheline helped to elucidate the physiological roles of muscarinic receptors in various organs and tissues.

By observing the effects of blocking these receptors with propantheline, researchers could infer their normal functions. For example, the drug's ability to reduce salivation, decrease sweat production, and relax the smooth muscle of the gut and bladder highlighted the role of acetylcholine in stimulating these processes. nih.govdrugbank.com Its use in treating conditions like overactive bladder demonstrated the critical involvement of muscarinic receptors, particularly the M3 subtype, in detrusor muscle contraction. nih.govmedscape.com

Propantheline also served as a reference compound in the development of newer, more selective antimuscarinic agents. nih.gov By comparing the side effect profiles and efficacy of new drugs to that of the non-selective propantheline, researchers could assess the advantages of targeting specific muscarinic receptor subtypes. For instance, the development of M3-selective antagonists for overactive bladder aimed to reduce the side effects associated with the blockade of other muscarinic receptor subtypes, such as those in the salivary glands and heart. nih.gov

Furthermore, investigations into propantheline's dual mechanism of action—both a specific antimuscarinic effect and a direct musculotropic (smooth muscle relaxing) effect—provided a more complex picture of how drugs can influence smooth muscle tone. wileymicrositebuilder.comdrugbank.com At high doses, propantheline was also noted to have some ganglion-blocking activity, affecting both sympathetic and parasympathetic ganglia, and even a curare-like neuromuscular blocking effect, further expanding the understanding of its pharmacological breadth. drugs.comnps.org.au

Propantheline Chloride As a Research Probe and Pharmacological Tool

Utility in Differentiating Muscarinic Receptor Subtypes in Research

Propantheline (B1209224) chloride's primary utility in research for differentiating muscarinic receptor subtypes stems from its characteristically non-selective binding profile. wileymicrositebuilder.comnih.gov It acts as an antagonist at multiple muscarinic receptor subtypes, including M1, M2, and M3, without significant preference for any single one. wileymicrositebuilder.comtg.org.au This non-selectivity, often viewed as a limitation in a therapeutic context due to a broad side-effect profile, becomes an asset in a research setting.

Researchers utilize propantheline as a classic anticholinergic agent to establish a baseline of broad muscarinic blockade. mdpi.com By observing the physiological or cellular response to propantheline, scientists can confirm that a particular function is mediated by the muscarinic system. Subsequently, by comparing the effects of propantheline with those of subtype-selective antagonists, they can begin to dissect the specific roles of M1, M2, M3, and other subtypes in that response.

For instance, the M3 muscarinic receptor is considered the most significant in regulating the contractions of the bladder's detrusor muscle. tg.org.auresearchgate.net While propantheline effectively blocks these contractions, it also affects M2 receptors, which are more numerous in the bladder, as well as M1 and M3 receptors in other organs like the salivary glands and heart. nih.govtg.org.au The development of M3-selective antagonists, such as darifenacin (B195073), was a direct effort to isolate the desired effect on the bladder (mediated by M3) from the undesirable side effects caused by blocking other receptor subtypes elsewhere in the body. mdpi.com In studies evaluating these newer, selective agents, propantheline can serve as a non-selective comparator to demonstrate the advantages of receptor subtype selectivity.

Therefore, while not a fine tool for isolating a single receptor subtype on its own, propantheline's role is as a broad-spectrum antagonist that helps to confirm muscarinic involvement and provides a benchmark against which the selectivity and specific effects of novel pharmacological agents are measured.

Application as a Reference Compound in Preclinical Drug Discovery Assays

Propantheline chloride is frequently employed as a standard or reference compound in a variety of preclinical drug discovery assays. Its established physicochemical properties and known biological activity make it a reliable positive control or comparator for evaluating the characteristics of new chemical entities.

One of the most common applications is in plasma stability assays. researchgate.net These tests are crucial for determining a new drug candidate's potential for hydrolysis and its resulting half-life in the bloodstream. researchgate.net Propantheline is known to undergo degradation in plasma, making it a suitable positive control to validate the assay's sensitivity and methodology. researchgate.netbiorxiv.org If propantheline degrades as expected, researchers can be confident that the assay is capable of detecting instability in their test compounds.

Studies have used propantheline as a reference compound when assessing the stability of new molecules in human and animal plasma, including that of mice, rats, dogs, and monkeys. nih.govfrontiersin.orgmdpi.com For example, it was used as a positive control in the plasma stability testing of a potential anti-inflammatory agent, FKK6, and a neuroprotectant candidate, UPEI-104. biorxiv.orgnih.gov

Below is a table summarizing the use of propantheline as a reference compound in various preclinical assays.

| Assay Type | Purpose | Test System | Reference Compound |

| Plasma Stability | To assess the stability of new chemical entities (e.g., UPEI-104, FKK6, CorA, Beauvericin) in plasma. biorxiv.orgnih.govfrontiersin.orgmdpi.com | Human, Mouse, Rat, Dog, Monkey Plasma. biorxiv.orgnih.govfrontiersin.orgmdpi.com | Propantheline |

| Metabolic Profile | To provide positive control data for metabolic profiling. nih.gov | Human Plasma, Human Liver Microsomes. nih.gov | Propantheline , Propoxycaine, Verapamil |

| Food Effect on Absorption | To investigate bile micelle and food binding as a mechanism for negative food effects on drug absorption. iapchem.org | Simulated Intestinal Fluids (FaSSIF, FeSSIF). iapchem.org | Propantheline , Trospium, Ambenonium |

Role in the Development and Evaluation of Novel Anticholinergic Agents

Propantheline, as an early-generation, non-selective muscarinic antagonist, has played a significant role in the historical development and ongoing evaluation of new anticholinergic drugs. nih.govtg.org.au Its limitations, particularly its lack of receptor selectivity and consequent side effects like dry mouth, blurred vision, and tachycardia, have been a major impetus for the development of more targeted therapies. wileymicrositebuilder.commdpi.com

The quest for improved treatments for conditions like overactive bladder has been largely driven by the goal of achieving greater selectivity for the M3 muscarinic receptor, which is primarily responsible for detrusor muscle contraction, while avoiding the M1, M2, and other receptor subtypes that mediate the side effects. nih.govtg.org.au Propantheline serves as a benchmark against which the selectivity and tolerability of these novel agents are compared.

For example, drugs like oxybutynin (B1027) and tolterodine (B1663597) were developed to offer improvements over older agents. wileymicrositebuilder.comresearchgate.net Further refinement led to M3-selective antagonists like darifenacin and solifenacin, which were designed to be more bladder-specific and have a reduced tendency for systemic anticholinergic side effects compared to non-selective agents like propantheline. nih.govmdpi.com In a comparative study, propantheline was found to be a less effective but more tolerable therapy than oxybutynin for enuresis. wileymicrositebuilder.com

Thus, propantheline's role in this context is that of a foundational compound. Its well-characterized, non-selective profile provides a clear point of comparison that has helped to define the therapeutic goals for subsequent generations of anticholinergic drugs, pushing the field towards greater receptor subtype selectivity and improved patient outcomes.

Q & A

Q. What preclinical endpoints are critical for IND applications of this compound analogs?

- Methodological Answer : FDA guidelines require 28-day repeat-dose toxicity studies in two species (rodent and non-rodent) with histopathology (e.g., ganglion cell vacuolation) and clinical pathology (e.g., serum anticholinergic activity). Genotoxicity (Ames test, micronucleus assay) and cardiovascular safety (hERG IC50 > 10 µM) are mandatory. Dose extrapolation uses allometric scaling (≥10-fold safety margin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.